molecular formula C23H22F7N4O7P B13858933 Fosaprepitant N-oxide

Fosaprepitant N-oxide

Cat. No.: B13858933
M. Wt: 630.4 g/mol
InChI Key: NBFJFSNRWBIGCE-FMSQANQXSA-N
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Description

Fosaprepitant N-oxide is a phosphorylated prodrug of aprepitant, which is used as an antiemetic agent. It is primarily employed to prevent nausea and vomiting associated with chemotherapy treatments. This compound is administered intravenously and is rapidly converted to aprepitant in the body, which then acts as a selective neurokinin-1 receptor antagonist .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fosaprepitant N-oxide involves several steps, starting from the appropriate precursors. The key steps include phosphorylation and subsequent oxidation to form the N-oxide derivative. The reaction conditions typically involve the use of phosphorylating agents and oxidizing agents under controlled temperature and pH conditions .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and stability of the final product. The production process is optimized to minimize impurities and maximize yield .

Chemical Reactions Analysis

Types of Reactions: Fosaprepitant N-oxide undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Used in the initial synthesis to form the N-oxide derivative.

    Reducing Agents: Employed in potential reduction reactions.

    Phosphorylating Agents: Utilized in the phosphorylation step

Major Products: The primary product formed from these reactions is aprepitant, which is the active form of the drug. Other minor products may include various phosphorylated and oxidized derivatives .

Scientific Research Applications

Fosaprepitant N-oxide has several scientific research applications, including:

Mechanism of Action

Fosaprepitant N-oxide exerts its effects by being rapidly converted to aprepitant in the body. Aprepitant then acts as a selective neurokinin-1 receptor antagonist, blocking the action of substance P, a neuropeptide involved in the vomiting reflex. This blockade prevents the transmission of signals that trigger nausea and vomiting, thereby providing antiemetic effects .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its rapid conversion to aprepitant upon intravenous administration, providing a quick onset of action. Its phosphorylated structure also enhances its solubility and stability compared to other similar compounds .

Properties

Molecular Formula

C23H22F7N4O7P

Molecular Weight

630.4 g/mol

IUPAC Name

[3-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)-4-oxidomorpholin-4-ium-4-yl]methyl]-5-oxo-4H-1,2,4-triazol-1-yl]phosphonic acid

InChI

InChI=1S/C23H22F7N4O7P/c1-12(14-8-15(22(25,26)27)10-16(9-14)23(28,29)30)41-20-19(13-2-4-17(24)5-3-13)34(36,6-7-40-20)11-18-31-21(35)33(32-18)42(37,38)39/h2-5,8-10,12,19-20H,6-7,11H2,1H3,(H,31,32,35)(H2,37,38,39)/t12-,19+,20-,34?/m1/s1

InChI Key

NBFJFSNRWBIGCE-FMSQANQXSA-N

Isomeric SMILES

C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@@H]2[C@@H]([N+](CCO2)(CC3=NN(C(=O)N3)P(=O)(O)O)[O-])C4=CC=C(C=C4)F

Canonical SMILES

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C([N+](CCO2)(CC3=NN(C(=O)N3)P(=O)(O)O)[O-])C4=CC=C(C=C4)F

Origin of Product

United States

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